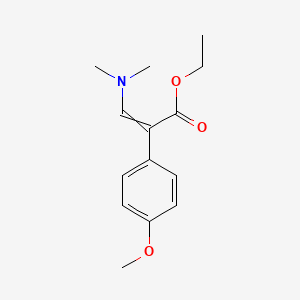
Trifluoromethanesulphonic acid monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulphonic acid monohydrate, also known as triflic acid monohydrate, is a highly potent sulfonic acid with the chemical formula CF₃SO₃H·H₂O. It is recognized as one of the strongest acids, often classified as a superacid due to its exceptional acidity. This compound is widely used in various fields, including organic synthesis, catalysis, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethanesulphonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The process involves the following reaction: [ \text{CH}_3\text{SO}_3\text{H} + 4\text{HF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{H}_2\text{O} + 1.5\text{H}_2 ] The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulphonic acid .
Industrial Production Methods: In industrial settings, trifluoromethanesulphonic acid is produced by the oxidation of trifluoromethyl sulfenyl chloride or by the hydrolysis of trifluoromethanesulfonyl fluoride. The acid is then purified through distillation from triflic anhydride .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethanesulphonic acid undergoes various chemical reactions, including:
Protonation: Due to its strong acidity, it is used for protonating substrates in organic synthesis.
Esterification: It acts as a catalyst in esterification reactions.
Electrophilic Aromatic Substitution: It facilitates Friedel-Crafts alkylation and acylation reactions
Common Reagents and Conditions:
Protonation: Commonly used in non-aqueous solvents like acetonitrile and acetic acid.
Esterification: Utilized with alcohols and carboxylic acids under mild conditions.
Friedel-Crafts Reactions: Conducted with aromatic compounds and alkyl or acyl halides
Major Products:
Protonation: Produces protonated substrates.
Esterification: Forms esters.
Friedel-Crafts Reactions: Yields alkylated or acylated aromatic compounds
Applications De Recherche Scientifique
Trifluoromethanesulphonic acid monohydrate is extensively used in scientific research due to its unique properties:
Chemistry: Acts as a catalyst in various organic reactions, including esterification, alkylation, and acylation.
Biology: Used in the deglycosylation of glycoproteins.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance materials and as a catalyst in polymerization reactions .
Mécanisme D'action
The mechanism of action of trifluoromethanesulphonic acid monohydrate primarily involves its strong protonating ability. The compound generates highly reactive cationic species from organic molecules, which can be detected and studied using spectral methods such as NMR and IR spectroscopy. Its low nucleophilicity and high protonating power make it an effective catalyst in various chemical reactions .
Comparaison Avec Des Composés Similaires
Sulfuric Acid (H₂SO₄): Another strong acid but less potent than trifluoromethanesulphonic acid.
Fluorosulfuric Acid (HSO₃F): Comparable in strength but differs in its reactivity and applications.
Chlorosulfonic Acid (HSO₃Cl): Strong acid used in sulfonation reactions but less stable than trifluoromethanesulphonic acid
Uniqueness: Trifluoromethanesulphonic acid monohydrate stands out due to its exceptional acidity, thermal stability, and resistance to oxidation and reduction reactions. These properties make it a versatile and valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
49789-04-0 |
|---|---|
Formule moléculaire |
CH3F3O4S |
Poids moléculaire |
168.09 g/mol |
Nom IUPAC |
trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/CHF3O3S.H2O/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H2 |
Clé InChI |
YZFVQLCAVQBYIJ-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B8475648.png)







![7-Phenyl-3-(3-vinylphenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8475699.png)





